4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine
CAS No.: 5334-34-9
Cat. No.: VC15890323
Molecular Formula: C11H5Cl3N4
Molecular Weight: 299.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5334-34-9 |
|---|---|
| Molecular Formula | C11H5Cl3N4 |
| Molecular Weight | 299.5 g/mol |
| IUPAC Name | 4,6-dichloro-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C11H5Cl3N4/c12-6-1-3-7(4-2-6)18-10-8(5-15-18)9(13)16-11(14)17-10/h1-5H |
| Standard InChI Key | AGNZJGPYNFNEJW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1N2C3=C(C=N2)C(=NC(=N3)Cl)Cl)Cl |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound features a pyrazolo[3,4-d]pyrimidine core substituted with chlorine atoms at positions 4 and 6, and a 4-chlorophenyl group at position 1 (Fig. 1). This arrangement introduces significant electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions. The planar structure facilitates π-π stacking interactions with biological targets, a critical feature for kinase inhibition .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 5334-34-9 |
| IUPAC Name | 4,6-Dichloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
| Molecular Formula | |
| Molecular Weight | 299.5 g/mol |
| Density | 1.69 g/cm³ |
| Boiling Point | 366.2°C at 760 mmHg |
| Flash Point | 175.3°C |
Data sourced from safety reports and synthesis studies .
Synthesis and Physicochemical Properties
Synthetic Pathways
Synthesis typically involves cyclocondensation reactions under controlled conditions. A representative method includes:
-
Step 1: Condensation of 4-chlorophenylhydrazine with ethyl cyanoacetate to form a pyrazole intermediate.
-
Step 2: Chlorination using phosphorus oxychloride () at 125°C under inert atmosphere, achieving 4,6-dichloro substitution.
-
Step 3: Purification via column chromatography to isolate the target compound in yields exceeding 65%.
Critical Parameters:
-
Temperature control (±2°C) to minimize side reactions.
-
Anhydrous conditions to prevent hydrolysis of intermediates.
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate no decomposition under nitrogen at −20°C for 12 months .
Biological Activities and Mechanisms
RET Kinase Inhibition
Pyrazolo[3,4-d]pyrimidine derivatives, including structural analogs of 4,6-dichloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine, demonstrate potent RET kinase inhibition. In biochemical assays, compound 23c (a closely related derivative) showed an IC of 12 nM against RET, with >100-fold selectivity over KDR, mitigating cardio-toxic risks associated with off-target effects .
Mechanistic Insight:
-
Chlorine atoms at positions 4 and 6 enhance binding affinity to the ATP-binding pocket.
-
The 4-chlorophenyl group engages in hydrophobic interactions with Leu778 and Val804 residues .
| Parameter | Recommendation |
|---|---|
| Personal Protection | Nitrile gloves, safety goggles, NIOSH-approved respirator |
| Storage | −20°C, inert atmosphere |
| Spill Management | Absorb with vermiculite, dispose as hazardous waste |
| First Aid | Flush eyes with water (15 min); seek medical attention for ingestion |
Source: LookChem safety documentation .
Recent Advances and Applications
Drug Development
The compound serves as a precursor to third-generation kinase inhibitors. Modifications at position 3 (e.g., introducing sulfonamide groups) have yielded candidates with enhanced blood-brain barrier penetration, showing promise in glioblastoma models .
Structure-Activity Relationship (SAR) Studies
Key findings include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume